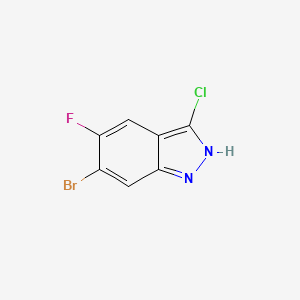

6-Bromo-3-chloro-5-fluoro-1H-indazole

描述

Overview of Indazole Scaffolds in Medicinal Chemistry

Indazole, a bicyclic heterocyclic aromatic organic compound, consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. This core structure is a cornerstone in the development of a multitude of pharmacologically active agents. nih.gov The versatility of the indazole scaffold allows for substitutions at various positions, leading to a diverse range of chemical entities with distinct biological profiles. nih.gov

As nitrogen-containing heterocyclic compounds, indazoles are crucial building blocks for many bioactive molecules and commercial drugs. nih.gov The presence and position of the nitrogen atoms in the pyrazole ring are key to the molecule's chemical properties and its ability to interact with biological targets. Indazoles typically exist in two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable and predominant isomer. nih.gov This structural feature is fundamental to their role in biologically active compounds.

The therapeutic breadth of indazole derivatives is extensive. nih.gov The functionalization of the indazole nucleus has yielded compounds with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.net For instance, the introduction of halogen atoms, such as in 6-Bromo-3-chloro-5-fluoro-1H-indazole, can significantly influence the compound's electronic properties, metabolic stability, and binding affinity to target proteins. The specific substitutions on the indazole ring are critical in determining the compound's biological activity.

Recent research has highlighted the potential of halogenated indazoles. For example, derivatives of 6-bromo-1H-indazole have been synthesized and evaluated for their antimicrobial efficacy against various bacterial and fungal strains. researchgate.netbanglajol.info

The therapeutic potential of indazole-based compounds is underscored by the number of drugs that have reached the market and are in clinical development. A notable area of application is in oncology. nih.gov The compound this compound, for example, is of significant interest in medicinal chemistry for its potential as an anticancer agent. Preliminary research suggests its utility in inhibiting c-MET kinase, a protein implicated in cancer progression. This positions such substituted indazoles as valuable intermediates and lead compounds in the quest for new cancer therapies.

The table below provides a summary of the key properties of the featured compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1286734-78-8 |

| Molecular Formula | C₇H₃BrClFN₂ |

| Molecular Weight | 249.467 g/mol |

| Canonical SMILES | C1=C(C2=C(C=C1F)N=C(N2)Cl)Br |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-bromo-3-chloro-5-fluoro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFN2/c8-4-2-6-3(1-5(4)10)7(9)12-11-6/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLYCEHXHPJNOCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=NNC(=C21)Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301278681 | |

| Record name | 1H-Indazole, 6-bromo-3-chloro-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301278681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286734-78-8 | |

| Record name | 1H-Indazole, 6-bromo-3-chloro-5-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286734-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole, 6-bromo-3-chloro-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301278681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo 3 Chloro 5 Fluoro 1h Indazole and Its Derivatives

Strategies for Indazole Core Formation

The formation of the indazole nucleus is a critical step in the synthesis of its derivatives. The 1H-indazole tautomer is generally more thermodynamically stable and thus the predominant form in the absence of N-substitutions. researchgate.netbeilstein-journals.org A variety of synthetic strategies have been developed to construct this ring system, often relying on the cyclization of appropriately substituted benzene (B151609) precursors.

The construction of the indazole ring system is most commonly achieved through cyclization reactions, where a pyrazole (B372694) ring is formed onto a pre-existing benzene ring. These methods offer versatility, allowing for the synthesis of a wide range of substituted indazoles by varying the precursors.

Several established strategies include:

Reductive Cyclization: One-pot procedures involving the condensation of ortho-nitrobenzaldehydes with anilines or aliphatic amines, followed by a Cadogan reductive cyclization, provide an efficient route to 2H-indazoles. acs.orgorganic-chemistry.org This method is valued for its operational simplicity and mild reaction conditions. organic-chemistry.org

Oxidative Cyclization: An N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines can produce all three tautomeric forms of indazoles. organic-chemistry.orgorganic-chemistry.org This approach complements the more common reductive methods. organic-chemistry.org

From Hydrazones: The cyclization of arylhydrazones is a widely used technique. This can be achieved through various means, including:

Palladium-catalyzed intramolecular amination of N-aryl-N′-(o-bromobenzyl)hydrazines. researchgate.net

Copper-catalyzed intramolecular N-arylation of o-chloroarylhydrazones. beilstein-journals.org This method is particularly useful as the chlorinated precursors are often more commercially available and less expensive than their brominated counterparts. beilstein-journals.org

Silver(I)-mediated intramolecular oxidative C-H amination, which is effective for synthesizing 3-substituted indazoles that are otherwise difficult to access. acs.org

Cyclization in the presence of polyphosphoric acid (PPA). researchgate.net

[3+2] Cycloaddition: The reaction of diazo compounds with arynes, such as o-(trimethylsilyl)aryl triflates, provides a direct and efficient [3+2] cycloaddition route to substituted indazoles under mild conditions. organic-chemistry.orgnih.gov

From o-Halobenzonitriles: A two-step synthesis from 2-bromobenzonitriles, involving a palladium-catalyzed arylation followed by an acidic deprotection/cyclization sequence, offers an alternative to traditional SNAr reactions. organic-chemistry.org

These methods demonstrate the diverse array of precursor molecules that can be utilized to build the foundational indazole structure, which can then be further functionalized.

Regioselective Functionalization Techniques for 6-Bromo-3-chloro-5-fluoro-1H-indazole Analogs

Once the indazole core is formed, the introduction of specific substituents at desired positions is crucial. For a molecule like this compound, this involves highly controlled halogenation reactions. The electronic properties of the indazole ring and the directing effects of existing substituents play a key role in determining the outcome of these functionalization steps.

Halogenation is a fundamental transformation in the synthesis of indazole derivatives, as the introduced halogen atoms serve as versatile handles for further modifications, such as cross-coupling reactions. nih.gov The challenge lies in achieving high regioselectivity, introducing the halogen at the correct position on the indazole ring.

The introduction of a bromine atom onto the indazole ring can be achieved with high regioselectivity using various reagents and conditions. N-Bromosuccinimide (NBS) is a widely employed reagent for this purpose due to its practicality and relative stability. missouri.edunih.gov It is considered a more reactive electrophilic halogen source than its chloro or iodo analogues. nih.gov

Key bromination strategies include:

C3-Bromination: The C3 position of the indazole ring is often susceptible to electrophilic attack.

Ultrasound-Assisted Bromination: A novel and efficient protocol utilizes 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source under ultrasound irradiation. This method achieves site-specific C3-bromination in as little as 30 minutes under mild conditions. nih.gov

Using NBS: Metal-free conditions using NBS in environmentally friendly solvents like ethanol or water can cleanly convert 2H-indazoles into their 3-bromo derivatives in excellent yields. rsc.org

Poly-bromination: By adjusting reaction conditions, such as increasing the amount of NBS and reaction time, multiple bromine atoms can be introduced. For instance, 3,7-dibromo-2H-indazoles can be formed by increasing the equivalents of NBS. rsc.org

Other Reagents: Copper(II) bromide has also been shown to be an effective reagent for the regioselective 3-bromination of related heterocyclic systems like azaindoles and diazaindoles under mild, room-temperature conditions. researchgate.net

The choice of solvent and brominating agent is critical for controlling the reaction's outcome, allowing for either mono- or poly-bromination. rsc.orgnih.gov

Table 1: Selected Research Findings on Indazole Bromination

| Brominating Agent | Position | Key Conditions | Substrate | Yield | Reference |

|---|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | C3 | Ethanol, 50°C, 2h | 2-phenyl-2H-indazole | 97% | rsc.org |

| N-Bromosuccinimide (NBS) | C3, C7 (dibromination) | H₂O, 95°C, 5h, >2 equiv. NBS | 2-phenyl-2H-indazole | 64% | rsc.org |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | C3 | Ethanol, Na₂CO₃, 40°C, 30 min, Ultrasound (40 kHz/50 W) | 2-phenyl-2H-indazole | 95% | nih.gov |

| Copper(II) bromide | C3 | Acetonitrile, Room Temperature | Azaindoles/Diazaindoles | High-yielding | researchgate.net |

Similar to bromination, regioselective chlorination is a key step for synthesizing analogs of this compound. The introduction of a chlorine atom, particularly at the C3 position, is a common objective.

Metal-free chlorination of 2H-indazoles can be effectively carried out using N-chlorosuccinimide (NCS) as the chlorinating agent. rsc.org This reaction proceeds well in green solvents like ethanol and water, providing mono-chlorinated products. By performing halogenations sequentially, hetero-dihalogenated indazoles can be prepared. For example, a "one-pot, two-step" method involving bromination followed by chlorination can yield 3-bromo-7-chloro-2H-indazoles. rsc.org Conversely, a chlorination-bromination sequence can produce 3-chloro-7-bromo-2H-indazoles. rsc.org

For analogous heterocyclic systems like indoles, copper-catalyzed methods have been developed for regioselective C-H chlorination using para-toluenesulfonyl chloride (TsCl) as the chlorine source. rsc.org

Table 2: Research Findings on Indazole Chlorination

| Chlorinating Agent | Position | Key Conditions | Substrate | Yield | Reference |

|---|---|---|---|---|---|

| N-Chlorosuccinimide (NCS) | C3 | Ethanol, 50°C, 2h | 2-phenyl-2H-indazole | 94% | rsc.org |

| N-Chlorosuccinimide (NCS) | C3 | H₂O, 95°C, 5h | 2-(p-tolyl)-2H-indazole | 81% | rsc.org |

The introduction of fluorine into aromatic systems presents unique challenges, and direct C-H fluorination of the indazole core is not straightforward. chim.it Despite extensive research into fluorination methods, the direct fluorination of indazoles has been reported far less frequently than other halogenations. chim.itorganic-chemistry.org

One of the primary challenges is the high reactivity of electrophilic fluorinating agents, which can lead to a lack of selectivity and unwanted side reactions. For instance, attempts at electrophilic fluorination on some complex indazole-containing molecules have proven unsuccessful due to competing oxidation at other labile C-H bonds within the molecule.

Despite these difficulties, successful methods have been developed:

Using N-Fluorobenzenesulfonimide (NFSI): An efficient, metal-free C3-fluorination of 2H-indazoles has been developed using NFSI in water under ambient air. organic-chemistry.orgdntb.gov.ua This method is highly regioselective for the C3 position and tolerates a wide range of functional groups. organic-chemistry.org Mechanistic studies suggest the reaction may proceed through a radical pathway. organic-chemistry.orgdntb.gov.ua

Using Selectfluor: The electrophilic fluorinating agent Selectfluor has been used for various fluorination reactions, including the ring-opening fluorination of isoxazoles to produce α-fluorocyanoketones. acs.orgnih.govnih.gov While direct C-H fluorination of the indazole benzene ring is challenging, early-stage introduction of fluorine onto the precursor molecule before cyclization is a viable alternative strategy.

Studies on related heterocycles like indoles have shown that reagents such as NFSI can be used for difluorination, but the success is highly dependent on the nature of the N-substituent. Free indoles or those with electron-withdrawing protecting groups often yield only trace amounts of fluorinated product. brynmawr.edu The presence of fluorine substitution can be non-tolerated in some derivatives, while in others, it can lead to improved biological activity, highlighting the complex role of this atom in medicinal chemistry. nih.gov

Functionalization at Specific Positions

The ability to introduce substituents at specific positions on the indazole ring is paramount for creating diverse chemical libraries and for structure-activity relationship (SAR) studies. Methodologies have been developed to target the C3, C5, and C6 positions, allowing for tailored molecular architectures.

C3-Position Functionalization through Halogenation

The introduction of a halogen atom at the C3 position of the indazole ring is a key synthetic step, as it provides a handle for subsequent cross-coupling reactions or other transformations. chim.it Halogenation reactions, particularly chlorination and bromination, are of significant interest for modifying the indazole scaffold. chim.it

Various reagents and conditions have been explored to achieve efficient C3-halogenation. For instance, N-chlorosuccinimide (NCS) can be used for chlorination. researchgate.net For bromination, reagents such as N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are commonly employed. nih.govrsc.org Ultrasound-assisted methods have been shown to promote the C-H bond cleavage and C-Br bond formation, representing an efficient and mild condition for this transformation. nih.gov Additionally, electrochemical methods offer an environmentally friendly alternative for the halogenation of 2H-indazoles using inexpensive and commercially available sodium halides (NaX, where X = Cl, Br) without the need for metal catalysts or external oxidants. researchgate.net

These halogenation strategies are critical as the resulting 3-haloindazoles are versatile building blocks for further diversification, particularly through metal-catalyzed reactions. chim.it

Substitution at the 5- and 6-Positions

The benzene portion of the indazole ring, specifically the 5- and 6-positions, offers further opportunities for substitution, influencing the electronic and steric properties of the molecule. The presence of a bromine atom at the C6 position, as in the parent compound, makes it a prime site for modifications, most notably through metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura cross-coupling is a powerful method for creating C-C bonds at these positions. For example, various N- and C3-substituted 5-bromoindazoles have been successfully coupled with heteroaryl boronic acids, such as N-Boc-2-pyrroleboronic acid and 2-thiopheneboronic acid. mdpi.com These reactions typically proceed in good yields in the presence of a palladium catalyst like Pd(dppf)Cl2. mdpi.com This methodology allows for the facile synthesis of indazole-based heteroaryl compounds. mdpi.com Similarly, the bromine at the C6 position can be targeted for such coupling reactions to introduce a wide array of aryl or heteroaryl groups, significantly expanding the chemical diversity of the indazole library.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are among the most efficient methods for forming carbon-carbon and carbon-heteroatom bonds, and they play a central role in the functionalization of indazoles.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura reaction is a widely used palladium-catalyzed cross-coupling reaction for the synthesis of biaryl compounds, and it has been extensively applied to indazole systems. nih.govmdpi.com This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. mdpi.comnih.gov It is valued for its mild reaction conditions, broad substrate scope, and tolerance of various functional groups. nih.gov

For indazole derivatives, the Suzuki-Miyaura coupling is effective for functionalizing positions that bear a halogen substituent, such as the C3, C5, or C6 positions. mdpi.comnih.govresearchgate.net The reaction has been successfully performed on N-unprotected (NH) 3-bromoindazoles using microwave irradiation, which can significantly shorten reaction times. researchgate.net A variety of palladium catalysts, including Pd(PPh₃)₄ and PdCl₂(dppf), have been employed with different bases and solvent systems to optimize yields. nih.govnih.gov This methodology has proven to be a reliable tool for creating complex indazole derivatives. acs.org

| Indazole Substrate | Coupling Partner | Catalyst | Base | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|---|

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/EtOH/H₂O | Microwave, 140 °C | 70 |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 °C, 2h | High |

| 3-Bromo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | Microwave, 140 °C | Good |

| N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | Various boronic acids | Pd(dppf)Cl₂·DCM | K₂CO₃ | 1,4-Dioxane/water | Room Temp, 8-12h | up to 88.8 |

Negishi Coupling via C3-Zincation of N1-Protected Indazoles

The Negishi coupling is another powerful palladium-catalyzed reaction that forms C-C bonds by coupling an organozinc compound with an organic halide or triflate. wikipedia.org A key challenge in the direct functionalization of the C3 position of 1H-indazoles is the propensity for ring-opening upon direct lithiation or magnesiation. uni-muenchen.de

To overcome this, a regioselective zincation strategy has been developed. uni-muenchen.de This involves the use of a kinetically highly active zinc base, such as TMP₂Zn (2,2,6,6-tetramethylpiperidyl)₂Zn, which allows for the direct and mild metalation of N-protected indazoles at the C3 position without fragmentation. uni-muenchen.decore.ac.uk The resulting C3-indazolylzinc species can then undergo a Negishi cross-coupling with various aryl and heteroaryl iodides to introduce diverse substituents. uni-muenchen.de Protecting groups on the N1-position, such as Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl), are crucial for the success of the initial zincation step. uni-muenchen.deacs.org This methodology provides an efficient route to 3-(hetero)arylindazoles, which are important motifs in biologically active compounds. acs.org

| N1-Protected Indazole | Zincation Reagent | Coupling Partner (Ar-I) | Catalyst | Yield (%) |

|---|---|---|---|---|

| 1-SEM-Indazole | TMP₂Zn | 4-Iodoanisole | Pd(dba)₂ / SPhos | 86 |

| 1-SEM-Indazole | TMP₂Zn | 3-Iodopyridine | Pd(dba)₂ / SPhos | 81 |

| 1-SEM-6-chloro-indazole | TMP₂Zn | 4-Iodotoluene | Pd(dba)₂ / SPhos | 75 |

| 1-SEM-5-fluoro-indazole | TMP₂Zn | Ethyl 4-iodobenzoate | Pd(dba)₂ / SPhos | 70 |

Directing Group Strategies for Enhanced Regioselectivity

Achieving high regioselectivity is a central theme in modern organic synthesis. In the context of indazole functionalization, directing groups can be employed to guide a reaction to a specific site on the molecule, often through C-H activation pathways. mdpi.comacademindex.com These strategies offer an atom-economical approach to building molecular complexity.

Transition-metal-catalyzed C-H activation, guided by a directing group, allows for the formation of new bonds at otherwise unreactive positions. For instance, a hydrazine (B178648) group can direct a rhodium catalyst to activate a C-H bond on an adjacent aryl ring, leading to annulation and the formation of the indazole core itself. mdpi.com While this example pertains to the synthesis of the ring system, the principle can be extended to the functionalization of a pre-formed indazole. A substituent on the indazole, capable of coordinating to a metal catalyst, can direct C-H activation at a specific ortho-position. Although direct examples for this compound are specific, the general strategy involves a cleavable directing group that facilitates a reaction and can be subsequently removed. For example, copper-promoted intramolecular C-H amination of hydrazones using a cleavable directing group has been reported for the synthesis of 1H-indazoles. academindex.com Such strategies enhance the synthetic toolkit for producing highly substituted and regiochemically pure indazole derivatives.

Synthesis of Advanced this compound Analogs

The introduction of a 1,2,3-triazole ring to the this compound scaffold is commonly achieved through the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry". wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an azide with a terminal alkyne to form a stable, five-membered triazole ring. nih.gov The copper-catalyzed version of this reaction (CuAAC) is particularly favored as it proceeds with high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer under mild conditions. daneshyari.comresearchgate.net

To synthesize a triazole derivative of this compound, one of the two key functional groups, an alkyne or an azide, must first be installed on the indazole core. For instance, an N-alkylation reaction on the indazole ring with a propargyl halide (e.g., propargyl bromide) under basic conditions would yield the N-propargylated indazole, introducing the necessary terminal alkyne.

Alternatively, an azide-containing side chain can be introduced. The resulting indazole derivative (either the alkyne or the azide) is then reacted with a corresponding azide or alkyne partner in the presence of a copper(I) catalyst. This catalyst is typically generated in situ from a copper(II) source, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate. researchgate.net The reaction is generally performed in a variety of solvents, including aqueous mixtures. nih.gov

The general scheme for this synthetic approach is as follows:

Functionalization : Introduction of either a terminal alkyne or an azide group onto the this compound core, typically at the N1 or N2 position.

Cycloaddition : The functionalized indazole is reacted with a complementary azide or alkyne.

Catalysis : The reaction is catalyzed by a Cu(I) species.

This methodology provides a highly efficient and versatile route to novel triazole-indazole analogs, allowing for the connection of the indazole core to a wide array of other molecules and functional groups.

Table 1: Key Features of 1,3-Dipolar Cycloaddition for Indazole Modification

| Feature | Description |

|---|---|

| Reaction Type | Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry) |

| Reactants | An azide-functionalized indazole and a terminal alkyne, OR an alkyne-functionalized indazole and an azide. |

| Key Catalyst | Copper(I) [Cu(I)], often generated from CuSO₄ and sodium ascorbate. |

| Primary Product | 1,4-disubstituted 1,2,3-triazole ring linking the indazole to another moiety. daneshyari.com |

| Advantages | High yield, high regioselectivity, mild reaction conditions, and broad substrate scope. |

The chlorine atom at the C3 position of the this compound ring is susceptible to nucleophilic aromatic substitution (SNAr). This reaction provides a direct pathway to synthesize 3-aminoindazole derivatives by displacing the chloride with an amine nucleophile. fishersci.se The SNAr mechanism is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgyoutube.com The fused pyrazole ring of the indazole system acts as an electron-withdrawing group, activating the C3-chloro substituent for nucleophilic attack.

The reaction typically involves heating the 3-chloroindazole with a primary or secondary amine in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). fishersci.se An auxiliary base, like potassium carbonate (K₂CO₃) or a tertiary amine, is often added to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. fishersci.se

The general steps for this transformation are:

Nucleophilic Attack : The amine nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of the tetrahedral Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing indazole ring system.

Elimination : The chloride ion is expelled as the leaving group, and the aromaticity of the indazole ring is restored, yielding the 3-aminoindazole product.

This synthetic route is highly valuable for introducing a diverse range of amino functionalities at the 3-position, which is a common site for modification in the development of indazole-based compounds.

Table 2: Conditions for SNAr Synthesis of 3-Aminoindazoles

| Parameter | Typical Conditions |

|---|---|

| Substrate | This compound |

| Nucleophile | Primary or secondary amines |

| Solvent | Polar aprotic (e.g., DMSO, DMF) |

| Base | Carbonates (e.g., K₂CO₃) or tertiary amines |

| Temperature | Elevated temperatures (reflux) are often required. |

| Mechanism | Addition-Elimination via a Meisenheimer complex. libretexts.org |

The methylation of this compound can occur at either of the two nitrogen atoms of the pyrazole ring, leading to a mixture of N1 and N2-methylated regioisomers. researchgate.net The regioselectivity of this alkylation is highly dependent on the reaction conditions, including the choice of methylating agent, base, and solvent, as well as the electronic properties of the substituents on the indazole ring. nih.gov

Generally, N1-alkylated indazoles are the thermodynamically more stable products, while N2-alkylated indazoles are often favored under kinetically controlled conditions. researchgate.net The distribution of the N1 and N2 isomers can be influenced by several factors:

Steric Hindrance : Bulky substituents at the C7 position can sterically hinder the N1 position, favoring methylation at N2.

Electronic Effects : Electron-withdrawing groups on the benzene ring can influence the nucleophilicity of the nitrogen atoms and affect the product ratio. nih.gov

Reaction Conditions :

Methylating Agents : Reagents such as methyl iodide or dimethyl sulfate are commonly used. researchgate.net The reactivity and nature of the agent can influence the outcome. For example, using dimethyl sulfate with potassium hydroxide can lead to a mixture of both isomers. researchgate.net

Base and Solvent : The choice of base (e.g., NaH, K₂CO₃) and solvent (e.g., THF, DMF) can significantly alter the N1/N2 ratio. nih.govresearchgate.net For instance, some studies have shown high N1-selectivity using sodium hydride in tetrahydrofuran (THF). beilstein-journals.org

By carefully selecting the reaction parameters, it is possible to direct the methylation to preferentially yield either the N1-methyl or N2-methyl derivative of this compound, allowing for the synthesis of specific isomers for further investigation.

Table 3: Factors Influencing Regioselective Methylation of Indazoles

| Factor | Influence on N1 vs. N2 Methylation |

|---|---|

| Thermodynamics vs. Kinetics | N1-isomers are generally thermodynamically more stable; N2-isomers can be favored under kinetic control. researchgate.net |

| Methylating Agent | Different agents (e.g., methyl iodide, dimethyl sulfate, methyl toluene-p-sulfonate) can lead to different product ratios. researchgate.net |

| Base/Solvent System | Combinations like NaH/THF have been shown to favor N1-alkylation, while other conditions may produce mixtures or favor N2. nih.govbeilstein-journals.org |

| Ring Substituents | Steric and electronic effects of substituents on the indazole core can direct the methylation to a specific nitrogen atom. nih.gov |

Structure Activity Relationship Sar Investigations of 6 Bromo 3 Chloro 5 Fluoro 1h Indazole Analogs

Impact of Halogen Substituents (Bromine, Chlorine, Fluorine) on Biological Activityrsc.org

The presence and nature of halogen substituents on the indazole scaffold are pivotal in modulating the biological activity of its derivatives. researchgate.net Halogens like bromine, chlorine, and fluorine influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and the capacity to form specific interactions like halogen bonds. rsc.org The strategic placement of these atoms can significantly enhance a compound's potency and selectivity. rsc.org For instance, in various heterocyclic compounds, increasing the atomic mass of a halogen substituent has been shown to improve biological activity. rsc.org

In the context of indazole derivatives, fluorine substitution is a common strategy to improve enzymatic activity and cellular potency. nih.gov Specifically, a fluorine atom at the 6-position of the indazole ring has been shown to enhance the inhibitory activity of certain kinase inhibitors. nih.gov The combination of bromine, chlorine, and fluorine in 6-Bromo-3-chloro-5-fluoro-1H-indazole creates a unique electronic and steric profile that is crucial for its interaction with biological targets. The electron-withdrawing properties of these halogens are key to modulating the molecule's reactivity and binding capabilities.

Influence on Electrophilic Character and Binding Affinitybenchchem.com

The halogen atoms in this compound significantly influence the electronic distribution across the aromatic ring system. As highly electronegative elements, they act as electron-withdrawing groups, which alters the electrophilic character of the indazole core. This modification is critical for the molecule's ability to interact with biological targets.

This altered electrophilicity can enhance binding affinity by facilitating interactions with electron-rich amino acid residues within the binding pockets of enzymes and receptors. For example, fluorine can enhance interactions with hydrophobic pockets in enzymes like kinases through the formation of C-F···H bonds. The specific arrangement of bromine, chlorine, and fluorine in this compound fine-tunes its electronic properties, which is a determinant for its binding affinity and, consequently, its biological function as a potential kinase inhibitor.

Influence of Substituent Position on Pharmacological Profilemdpi.com

The specific location of substituents on the indazole ring has a profound effect on the resulting pharmacological profile. mdpi.com Structure-activity relationship studies consistently demonstrate that even minor positional shifts of a functional group can lead to significant changes in biological activity. For many indazole-based inhibitors, substitutions at the C3, C5, and C6 positions are particularly significant. nih.govnih.gov

Research on 1H-indazol-3-amine derivatives, for example, has shown that fluorine substitution at the C6-position can lead to improved enzymatic activity and cellular potency against fibroblast growth factor receptors (FGFR1 and FGFR2). nih.gov In another study focusing on antitumor activity, the position of a fluoro substituent on a phenyl ring at the C-5 position of indazole had a marked impact on anti-proliferative activity against Hep-G2 cells. mdpi.com The analysis showed that a 3,5-difluoro substitution was more effective than a 4-fluoro or 3-fluoro substitution, highlighting the sensitivity of the biological response to the precise placement of halogens. mdpi.com Therefore, the 6-Bromo, 3-chloro, 5-fluoro arrangement is a highly specific configuration designed to optimize interactions with a particular biological target.

Comparison of Tautomeric Forms (1H- and 2H-Indazoles) on Activity

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. researchgate.net The 1H-tautomer is generally the more thermodynamically stable and predominant form. researchgate.netnih.govnih.gov This structural difference is critical in drug design, as the position of the nitrogen-bound hydrogen atom dictates the molecule's shape and its hydrogen bonding capabilities, which in turn affects its binding mode to target proteins.

While 1H-indazoles are more common and extensively studied, 2H-indazoles are also of significant interest. researchgate.net In some cases, the less stable 2H tautomer can be stabilized through intra- or intermolecular hydrogen bonds. bgu.ac.il The biological activity can differ significantly between the two tautomers, and controlling the tautomeric form is a key challenge in the synthesis of indazole-based drugs. researchgate.net The regioselectivity of reactions, such as N-alkylation, is highly dependent on the reaction conditions and the nature of the substituents on the indazole ring. researchgate.net For this compound, the designation "1H" specifies the tautomeric form, which is essential for defining its structure and predicting its interaction with molecular targets.

Elucidating Molecular Targets and Binding Affinitiesnih.govnih.gov

The biological activity of this compound and its analogs is realized through their interaction with specific molecular targets. Indazole derivatives are widely recognized as potent kinase inhibitors, and this compound has been specifically investigated for its potential as an inhibitor of c-MET kinase, a receptor tyrosine kinase implicated in cancer progression. nih.gov

The broader class of indazole derivatives has been shown to target a wide range of kinases and other enzymes. The specific substituents and their positions determine the selectivity and affinity for these targets. The table below summarizes some of the molecular targets identified for various indazole analogs.

Interactive Data Table: Molecular Targets of Indazole Analogs

| Compound Class | Molecular Target | Biological Activity | Reference |

|---|---|---|---|

| 1H-Indazole Derivatives | c-MET Kinase | Anticancer | |

| Indazole-pyrimidine based | VEGFR-2 | Kinase Inhibition | nih.gov |

| 1H-indazol-3-amine | FGFR1, FGFR2 | Kinase Inhibition | nih.govnih.gov |

| N-substituted prolinamido indazole | Rho-kinase (ROCK I) | Kinase Inhibition | nih.gov |

| 1H-Indazole Derivatives | Indoleamine 2,3-dioxygenase 1 (IDO1) | Immunosuppression Inhibition | nih.gov |

In vitro screening of some indazole derivatives has demonstrated potent growth inhibitory activity against several cancer cell lines, with IC₅₀ values in the sub-micromolar to nanomolar range. nih.govrsc.org For instance, one study reported an indazole derivative (compound 2f) with IC₅₀ values between 0.23–1.15 μM against various cancer cells. rsc.org

Exploration of Substituent Effects on Overall Biological Profileresearchgate.net

The C3-chloro group provides a reactive site that can be crucial for covalent or non-covalent interactions within the active site of a target protein. researchgate.net The C5-fluoro and C6-bromo groups work in concert to modulate the molecule's electronic properties and lipophilicity. This fine-tuning affects absorption, distribution, metabolism, and excretion (ADME) properties, as well as the strength and nature of the binding to the molecular target. The fluorine at C5 can enhance metabolic stability and binding affinity, while the larger bromine atom at C6 contributes to both steric and electronic interactions, potentially anchoring the molecule in a specific orientation within a binding pocket. This specific multi-halogen substitution pattern results in a compound with a distinct and optimized biological profile, likely as a kinase inhibitor for therapeutic applications.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1H-indazol-3-amine |

| 3,5-difluoro substituted indazole |

| 4-fluoro substituted indazole |

| 3-fluoro substituted indazole |

| 1H-indazole |

| 2H-indazole |

| 3-chloro-6-nitro-1H-indazole |

| 5-Bromo-6-chloro-1H-indole |

| 6-Bromo-1H-Indazole |

| 6-Bromo-5-fluoro-1-methyl-1H-indazole |

| 6-Bromo-7-fluoro-1H-indazole |

| 6-bromo-5-fluoro-1H-indazole-3-carbaldehyde |

| 6-bromo-5-fluoro-3-methyl-1H-indazole |

| 1H-Indazole, 4-bromo-6-fluoro-5-methyl- |

| 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole |

| 3-bromo-6-chloro-5-fluoro-1H-indazole |

| 6-fluoro-1H-indazol-3-amine |

| 6-chloro-1H-indazol-3-amine |

Computational and Spectroscopic Characterization in 6 Bromo 3 Chloro 5 Fluoro 1h Indazole Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is indispensable for verifying the molecular structure of 6-bromo-3-chloro-5-fluoro-1H-indazole (C₇H₃BrClFN₂). Techniques such as FT-IR, NMR, and mass spectrometry each provide unique and complementary information to confirm the arrangement of atoms and functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the characteristic vibrational frequencies of the functional groups within the molecule. For this compound, the IR spectrum is expected to show specific absorption bands corresponding to its halogen and aromatic components. While a full experimental spectrum is not publicly available, typical vibrational frequencies for the key functional groups can be predicted. For instance, a notable C-F stretching vibration is expected around 1100 cm⁻¹, and a C-Cl stretching band would appear at approximately 700 cm⁻¹. The spectrum would also feature characteristic peaks for the aromatic C-H and C=C stretching of the indazole ring system. In related 6-bromo-1H-indazole derivatives, aromatic C=C bending is observed around 1510 cm⁻¹ and the C-Br stretch appears at a lower frequency, around 675 cm⁻¹. researchgate.net

Table 1: Expected FT-IR Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| C-F Stretch | ~1100 |

| Aromatic C=C Bending | ~1510 |

| C-Cl Stretch | ~700 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. In ¹H-NMR analysis of this compound, the protons on the aromatic ring are expected to resonate in the downfield region, typically between δ 7.5 and 8.2 ppm. The specific chemical shifts and coupling patterns would be influenced by the positions of the bromine and fluorine atoms on the benzene (B151609) portion of the indazole core.

For ¹³C-NMR, the carbon atoms of the indazole ring are anticipated to appear in the range of δ 140–150 ppm. The precise chemical shifts would be affected by the electronegative halogen substituents, providing further confirmation of the substitution pattern on the heterocyclic structure. Chemical suppliers of related compounds often provide access to NMR data upon request. bldpharm.com

Table 2: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (ppm) |

|---|---|

| ¹H (Aromatic) | δ 7.5 - 8.2 |

Mass Spectrometry (e.g., GC-MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For this compound, the calculated molecular weight is approximately 249.47 g/mol . guidechem.com In mass spectrometry, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the molecular ion peak would confirm this molecular weight. For a similar compound, 6-bromo-3-chloro-1H-indazole, predicted mass spectrometry data shows expected adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, which are common in electrospray ionization (ESI) or other soft ionization techniques. uni.lu The presence of bromine and chlorine would also produce a characteristic isotopic pattern in the mass spectrum, providing definitive evidence of their presence in the molecule.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to model the electronic structure, geometry, and reactivity of molecules. These computational methods complement experimental data and provide insights that can be difficult to obtain through laboratory techniques alone.

Density Functional Theory (DFT) Approaches (e.g., B3LYP, HF methods)

DFT methods are widely used to predict the properties of molecular systems. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that combines the accuracy of ab initio methods with computational efficiency. bldpharm.com For halogenated aromatic compounds, geometry optimization is often performed at a level such as B3LYP with a basis set like 6-31G(d) to predict stable conformations and electronic properties. Such calculations can be used to determine optimized bond lengths and angles, which can then be compared with experimental data if available from techniques like X-ray crystallography. guidechem.com The Hartree-Fock (HF) method, while being a more fundamental ab initio approach, is also used, often in conjunction with DFT, to provide a comparative analysis of the electronic structure. chemicalbook.com

Calculation of Global Reactivity Parameters

DFT calculations are also used to determine global reactivity parameters, which help in understanding the chemical reactivity and kinetic stability of a molecule. These parameters are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. science.gov

From the HOMO and LUMO energies, other reactivity descriptors can be calculated:

Electronegativity (χ): Measures the power of an atom or group to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment.

While specific calculated values for this compound are not publicly documented, the methodology is well-established from studies on similar halogenated heterocyclic systems. guidechem.com

Charge Transfer Analysis

A charge transfer analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, would reveal the distribution of electronic charge within the this compound molecule. This analysis is critical for understanding the nature of intramolecular interactions and identifying potential sites for electrophilic and nucleophilic attack. The analysis would quantify the charge on each atom, providing a detailed picture of the electronic landscape shaped by the halogen substituents.

Electric Dipole Moment Calculations

A theoretical study would report the calculated dipole moment as follows:

| Parameter | Value (Debye) |

| Dipole Moment (μ) | Value |

| Hypothetical data for illustrative purposes. |

Molecular Dynamics Simulations for Interaction Studies

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their interactions over time. In the context of this compound, MD simulations can provide valuable insights into how this molecule interacts with biological targets, such as the active sites of kinases. While specific MD simulation studies exclusively focused on this compound are not extensively detailed in publicly available literature, the general principles and methodologies are well-established for similar indazole-based kinase inhibitors. nih.govresearchgate.net

These simulations can elucidate the stability of the ligand-protein complex, identify key amino acid residues involved in binding, and characterize the nature of the intermolecular forces at play, such as hydrogen bonds, hydrophobic interactions, and halogen bonds. This information is crucial for structure-based drug design and the optimization of lead compounds.

Table 1: Key Parameters in Molecular Dynamics Simulations of Ligand-Protein Interactions

| Parameter | Description | Relevance to this compound |

| Force Field | A set of empirical energy functions used to calculate the potential energy of a system of atoms. | Determines the accuracy of the simulation in representing the physical behavior of the compound and its target protein. |

| Solvent Model | Explicit or implicit representation of the solvent (typically water) in the simulation environment. | Crucial for accurately modeling the solvated environment of biological systems and its effect on binding. |

| Simulation Time | The duration of the simulation, typically in the nanosecond to microsecond range. | Longer simulation times can capture more extensive conformational changes and ensure the system has reached equilibrium. |

| Ensemble | The statistical mechanical ensemble used to define the thermodynamic state of the system (e.g., NVT, NPT). | Ensures that the simulation is run under conditions that mimic a specific experimental environment (e.g., constant temperature and pressure). |

| Analysis Metrics | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), Hydrogen Bond Analysis. | Used to quantify the stability of the protein and the ligand, the flexibility of different regions of the protein, the compactness of the system, and the specific interactions that stabilize the binding pose. |

Future Directions and Research Perspectives

Development of Novel 6-Bromo-3-chloro-5-fluoro-1H-indazole Derivatives with Enhanced Efficacy and Selectivity

The core structure of this compound serves as a versatile scaffold for the development of new derivatives with potentially improved biological activity. Future research will likely focus on systematic modifications of this parent molecule to enhance its efficacy against specific biological targets and to improve its selectivity, thereby reducing off-target effects.

Structure-activity relationship (SAR) studies will be instrumental in guiding the rational design of these novel derivatives. By strategically altering the substituents at various positions on the indazole ring, researchers can probe the key interactions between the molecule and its biological targets. For instance, the substitution of the halogen atoms with other functional groups can significantly impact the compound's binding affinity and pharmacokinetic properties.

Key areas for the development of new derivatives include:

Anticancer Agents: Building upon the known activity of some indazole derivatives as kinase inhibitors, future work will likely explore modifications to enhance potency and selectivity against specific kinases implicated in cancer progression, such as c-MET.

Anti-inflammatory and Antimicrobial Agents: The potential of indazole derivatives to modulate inflammatory pathways and exhibit antimicrobial properties warrants further investigation. The synthesis of new analogs will aim to optimize these activities.

| Parent Compound | Potential Derivative Class | Therapeutic Target/Application |

| This compound | Kinase Inhibitors | Oncology |

| This compound | Anti-inflammatory Agents | Inflammatory Diseases |

| This compound | Antimicrobial Agents | Infectious Diseases |

Advanced Mechanistic Studies on Biological Interactions and Target Validation

A deeper understanding of how this compound and its derivatives interact with biological systems at a molecular level is crucial for their development as therapeutic agents. Advanced mechanistic studies will be essential to elucidate their precise mechanisms of action and to validate their biological targets.

Computational modeling techniques, such as Density Functional Theory (DFT) calculations and molecular docking studies, can provide valuable insights into the compound's reactivity and its binding modes with proteins. These in silico approaches can help predict which derivatives are most likely to exhibit the desired biological activity, thus streamlining the drug discovery process.

Experimental approaches to further investigate biological interactions include:

Enzymatic Assays: To quantify the inhibitory activity of the compounds against specific enzymes.

Cell-based Assays: To assess the effects of the compounds on cellular pathways and functions.

Structural Biology Techniques: Such as X-ray crystallography and NMR spectroscopy, to determine the three-dimensional structures of the compounds in complex with their protein targets.

Optimization of Synthetic Routes for Scalability and Economic Viability

For any promising compound to move from the laboratory to clinical or industrial application, the development of efficient, scalable, and cost-effective synthetic methods is paramount. Future research in this area will focus on optimizing the existing synthetic routes to this compound and its derivatives.

Current synthetic strategies often involve multi-step processes that may include halogenation of the indazole core. Key areas for optimization include:

Improving Reaction Yields: Investigating alternative reagents, catalysts, and reaction conditions to maximize the production of the desired product.

Utilizing Greener Chemistry Principles: Employing less hazardous solvents and reagents and minimizing waste generation to create more environmentally friendly synthetic routes.

Developing Purification Techniques: Establishing robust and scalable methods for the purification of the final compounds to meet the high-purity requirements for pharmaceutical and materials science applications.

Exploration of Applications in Organic Semiconductors and Advanced Materials

Future research could explore the potential of this compound and its derivatives in:

Organic Light-Emitting Diodes (OLEDs): As host materials or emitters.

Organic Photovoltaics (OPVs): As donor or acceptor materials.

Organic Field-Effect Transistors (OFETs): As the active semiconductor layer.

The ability of the indazole core to participate in various chemical reactions, such as coupling reactions, provides a pathway to synthesize larger, more complex molecules and polymers with tailored electronic and optical properties for these advanced applications.

Addressing Regioselectivity Challenges in Complex Indazole Functionalization

A significant challenge in the synthesis of complex indazole derivatives is controlling the regioselectivity of chemical reactions. The indazole ring has multiple reactive sites, and directing the addition of new functional groups to a specific position can be difficult. This is particularly true for a polysubstituted scaffold like this compound.

Future research will need to focus on developing novel synthetic methodologies to overcome these regioselectivity challenges. This may involve:

The use of directing groups: To guide incoming reagents to a specific position on the indazole ring.

The development of new catalysts: That can selectively activate a particular C-H or C-X bond for functionalization.

A deeper understanding of the electronic effects: Of the existing substituents on the reactivity of the indazole core to better predict the outcome of chemical reactions.

Successfully addressing these challenges will be crucial for the efficient and controlled synthesis of a wide range of novel this compound derivatives with precisely defined structures and functionalities.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Bromo-3-chloro-5-fluoro-1H-indazole, and how can intermediates be characterized?

- Methodology : Start with halogenation of the indazole core. Bromination and fluorination can be achieved using reagents like N-bromosuccinimide (NBS) or elemental bromine under controlled conditions, followed by chlorination with POCl₃ or SOCl₂. Monitor reaction progress via TLC or HPLC.

- Intermediate Characterization : Use NMR (¹H/¹³C) to confirm substituent positions and purity. Mass spectrometry (ESI-MS or EI-MS) verifies molecular weight. For crystalline intermediates, X-ray diffraction (e.g., SHELX programs ) resolves structural ambiguities.

Q. How should safety protocols be optimized for handling this compound given its hazard profile?

- Risk Mitigation : Refer to hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) from analogous indazole derivatives . Use fume hoods, nitrile gloves, and safety goggles. Store in inert atmospheres (argon/nitrogen) to prevent decomposition.

- Waste Disposal : Neutralize halogenated byproducts with alkaline solutions before disposal, following institutional guidelines for halogenated organic waste.

Advanced Research Questions

Q. How can conflicting crystallographic data on substituent positioning be resolved?

- Data Reconciliation : Use SHELXL for high-resolution refinement, leveraging its robust handling of twinned or partial occupancy data . Cross-validate with DFT calculations (e.g., Gaussian or ORCA) to compare theoretical and experimental bond angles/distances.

- Case Study : If Br/Cl positions are ambiguous, employ anomalous scattering experiments (e.g., synchrotron X-ray sources) to distinguish heavy atoms based on electron density maps.

Q. What strategies optimize reaction yields in multi-step syntheses involving competing halogenations?

- Experimental Design :

- Stepwise Halogenation : Prioritize bromination first due to its higher reactivity, followed by fluorination (e.g., using Selectfluor®) and chlorination .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of halogenating agents. Monitor temperature to avoid overhalogenation (e.g., >60°C may induce side reactions).

- Yield Analysis : Use LC-MS to quantify intermediates and adjust stoichiometry dynamically.

Q. How can researchers address discrepancies in biological activity data across studies?

- Contradiction Analysis :

- Purity Verification : Ensure compound purity (>95% via HPLC) to exclude confounding effects from byproducts .

- Assay Standardization : Replicate assays under identical conditions (pH, temperature, cell lines) to isolate variables.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Cohen’s d) to evaluate data variability across publications, referencing frameworks for open data reconciliation .

Data Collection & Reporting Guidelines

Q. What spectroscopic benchmarks should be reported for this compound?

- Essential Data :

- NMR : ¹H (δ 8.2–7.5 ppm for aromatic protons), ¹³C (δ 140–150 ppm for indazole carbons).

- IR : C-F stretch (~1100 cm⁻¹), C-Cl stretch (~700 cm⁻¹) .

- UV-Vis : λmax ~270–300 nm (π→π* transitions).

Q. How can computational modeling predict reactivity in novel derivatives?

- In Silico Workflow :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic aromatic substitution sites.

- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases) based on indazole scaffolds .

Ethical & Reproducibility Considerations

Q. What practices ensure reproducibility in halogenated indazole synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。